molecular formula C23H21ClN2O5 B11402885 3-[5-(4-chlorophenyl)-1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-chlorophenyl)-1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11402885
M. Wt: 440.9 g/mol
InChI Key: KOCHXEDQJYSZQJ-UHFFFAOYSA-N
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Description

3-[5-(4-CHLOROPHENYL)-1-({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-1H-PYRROL-2-YL]PROPANOIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorophenyl group, and a methoxycarbonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-CHLOROPHENYL)-1-({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and methoxycarbonyl phenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-CHLOROPHENYL)-1-({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-1H-PYRROL-2-YL]PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[5-(4-CHLOROPHENYL)-1-({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-1H-PYRROL-2-YL]PROPANOIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action in treating diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(4-CHLOROPHENYL)-1-({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[5-(4-CHLOROPHENYL)-1-({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-1H-PYRROL-2-YL]PROPANOIC ACID include other pyrrole derivatives and compounds with similar functional groups, such as:

  • Indole derivatives
  • Furan derivatives
  • Other chlorophenyl-containing compounds

Uniqueness

The uniqueness of 3-[5-(4-CHLOROPHENYL)-1-({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-1H-PYRROL-2-YL]PROPANOIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1-[2-(2-methoxycarbonylanilino)-2-oxoethyl]pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H21ClN2O5/c1-31-23(30)18-4-2-3-5-19(18)25-21(27)14-26-17(11-13-22(28)29)10-12-20(26)15-6-8-16(24)9-7-15/h2-10,12H,11,13-14H2,1H3,(H,25,27)(H,28,29)

InChI Key

KOCHXEDQJYSZQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

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